1-Caffeoyl-beta-D-glucose 1-Caffeoyl-beta-D-glucose 1-O-Caffeoylglucose, also known as caffeic-beta-D-gluside, belongs to the class of organic compounds known as hydroxycinnamic acid glycosides. These are glycosylated hydoxycinnamic acids derivatives. 1-O-Caffeoylglucose exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 1-O-caffeoylglucose is primarily located in the cytoplasm. Outside of the human body, 1-O-caffeoylglucose can be found in a number of food items such as black elderberry, rubus (blackberry, raspberry), blackcurrant, and jostaberry. This makes 1-O-caffeoylglucose a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 14364-08-0
VCID: VC21272801
InChI: InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(23-10)24-11(19)4-2-7-1-3-8(17)9(18)5-7/h1-5,10,12-18,20-22H,6H2/b4-2+/t10-,12-,13+,14-,15+/m1/s1
SMILES: C1=CC(=C(C=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Molecular Formula: C15H18O9
Molecular Weight: 342.3 g/mol

1-Caffeoyl-beta-D-glucose

CAS No.: 14364-08-0

Cat. No.: VC21272801

Molecular Formula: C15H18O9

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

1-Caffeoyl-beta-D-glucose - 14364-08-0

Specification

Description 1-O-Caffeoylglucose, also known as caffeic-beta-D-gluside, belongs to the class of organic compounds known as hydroxycinnamic acid glycosides. These are glycosylated hydoxycinnamic acids derivatives. 1-O-Caffeoylglucose exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 1-O-caffeoylglucose is primarily located in the cytoplasm. Outside of the human body, 1-O-caffeoylglucose can be found in a number of food items such as black elderberry, rubus (blackberry, raspberry), blackcurrant, and jostaberry. This makes 1-O-caffeoylglucose a potential biomarker for the consumption of these food products.
CAS No. 14364-08-0
Molecular Formula C15H18O9
Molecular Weight 342.3 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(23-10)24-11(19)4-2-7-1-3-8(17)9(18)5-7/h1-5,10,12-18,20-22H,6H2/b4-2+/t10-,12-,13+,14-,15+/m1/s1
Standard InChI Key WQSDYZZEIBAPIN-VBQORRLJSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
SMILES C1=CC(=C(C=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Melting Point 96-98°C

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